(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide
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Overview
Description
(8R)-1,4-Dithia-7-azaspiro[44]nonane-8-carboxylic acid hydrobromide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the dithia and azaspiro functionalities, and finally, the carboxylation and hydrobromide salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithia moiety to thiols or disulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid: Lacks the hydrobromide salt, which may affect its solubility and reactivity.
1,4-Dithiane: Shares the dithia moiety but lacks the spirocyclic structure and azaspiro functionality.
Spiro[4.4]nonane: Contains the spirocyclic core but lacks the dithia and azaspiro functionalities.
Uniqueness
(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide is unique due to its combination of a spirocyclic core with dithia and azaspiro functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12BrNO2S2 |
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Molecular Weight |
286.2 g/mol |
IUPAC Name |
(8R)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H11NO2S2.BrH/c9-6(10)5-3-7(4-8-5)11-1-2-12-7;/h5,8H,1-4H2,(H,9,10);1H/t5-;/m1./s1 |
InChI Key |
DXALUCGGSBGKIY-NUBCRITNSA-N |
Isomeric SMILES |
C1CSC2(S1)C[C@@H](NC2)C(=O)O.Br |
Canonical SMILES |
C1CSC2(S1)CC(NC2)C(=O)O.Br |
Origin of Product |
United States |
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